molecular formula C11H16N2O3 B595469 Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate CAS No. 1314534-00-3

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Cat. No.: B595469
CAS No.: 1314534-00-3
M. Wt: 224.26
InChI Key: QOFPKSYRUQRFJI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate typically involves the reaction of ethyl acrylate with 2-ethoxypyrimidine under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C. The catalytic reaction is allowed to proceed for 16-20 hours, followed by washing and recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with considerations for cost-effectiveness and environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives such as:

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 3-(2-methoxypyrimidin-5-yl)propanoate: Similar but with a methoxy group instead of an ethoxy group.

These compounds share similar chemical properties but may differ in their reactivity and applications.

Properties

IUPAC Name

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPKSYRUQRFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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